
Bisindolylmaleimide i
Overview
Description
Bisindolylmaleimide I (BIM I, GF 109203X) is a cell-permeable, reversible inhibitor of protein kinase C (PKC) isoforms, including PKCα, -βI, -βII, -γ, -δ, and -ζ, with a Ki value of ≤10 nM . Structurally derived from staurosporine, it features a bis-indole maleimide core . Beyond PKC, BIM I exhibits potent inhibition of glycogen synthase kinase-3 (GSK-3; IC₅₀ = 170–360 nM) and acts as a competitive antagonist of the 5-HT3 receptor (Ki = 29–61 nM) . It is widely used in cancer research to block tumor-derived exosome release and enhance chemotherapy efficacy .
Preparation Methods
Bisindolylmaleimide I can be synthesized through various methods. One common synthetic route involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate bisindolylmaleimide, which is then converted to its corresponding maleic anhydride . Another method involves the use of dibromomaleimide directly in a Grignard reaction, although this method yields a lower product . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Bisindolylmaleimide I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted bisindolylmaleimide derivatives .
Scientific Research Applications
Bisindolylmaleimide I has a wide range of scientific research applications. It is primarily used as a highly selective inhibitor of protein kinase C (PKC) isozymes, including PKCα, βI, βII, γ, δ, and ε . This makes it a valuable tool for studying PKC-mediated pathways in various biological processes, such as hormone, cytokine, and growth factor signal transduction . Additionally, this compound is used in cancer research to inhibit telomerase activity and in neuroscience research to study the role of PKC in neuronal signaling .
Mechanism of Action
Bisindolylmaleimide I acts as a competitive inhibitor for the ATP-binding site of protein kinase C (PKC). It shows high selectivity for PKCα, βI, βII, γ, δ, and ε isozymes . By inhibiting PKC, this compound disrupts the phosphorylation of downstream targets, thereby modulating various cellular processes. It also inhibits glycogen synthase kinase-3 (GSK-3) in primary adipocyte lysates and GSK-3β immunoprecipitates .
Comparison with Similar Compounds
Comparison with Similar Bisindolylmaleimide Derivatives
Bisindolylmaleimide IX (Ro 31-8220)
- Primary Targets : PKC isoforms (IC₅₀ < 10 nM) and GSK-3β (IC₅₀ = 2.8–6.8 nM), with higher potency against GSK-3 than BIM I .
- Additional Targets : MSK1, MAPKAPK1, RSK, and S6K1 .
- Unique Features : Activates JNK and p38 MAPK pathways, stimulates glycogen synthesis in adipocytes .
- Applications : Investigated for antiviral activity against SARS-CoV-2 via 3CLpro inhibition .
Bisindolylmaleimide II
- Off-Target Effects : Inhibits ABCG2 transporters (implicated in cancer drug resistance) and OCT1 liver transporters .
Bisindolylmaleimide IV
- Primary Targets : PKC and cAMP-dependent protein kinase (PKA) .
- Unique Features: Binds calmodulin with Kd = 193–248 nM, a novel application distinct from PKC inhibition .
Bisindolylmaleimide VII
- Primary Targets : ABCG2 and OCT1 transporters .
- Structural Note: Contains a piperazine substituent, altering solubility and target engagement .
Enzastaurin and Ruboxistaurin
- Core Structure : Share the bisindolylmaleimide scaffold but feature side chains that confer PKCβ selectivity .
Key Comparative Data
Table 1: Selectivity and Potency of Bisindolylmaleimide Derivatives
Structural and Functional Insights
- Core Scaffold: The bisindolylmaleimide structure allows broad kinase inhibition, but substituents dictate selectivity. For example, BIM IX’s imidothio carbamic ester enhances GSK-3 affinity , while BIM I’s dimethylaminopropyl group contributes to 5-HT3 receptor antagonism .
- Dual Targeting : BIM I’s inhibition of both PKC and GSK-3 makes it a tool for studying crosstalk in pathways like NF-κB activation .
Biological Activity
Bisindolylmaleimide I (BIM I), also known as GF 109203X, is a potent compound recognized primarily for its role as an inhibitor of protein kinase C (PKC). This article explores the biological activity of BIM I, detailing its mechanisms, effects on various cellular processes, and potential therapeutic applications supported by diverse research findings.
Overview of this compound
BIM I is a synthetic derivative of staurosporine, an alkaloid known for its anti-cancer properties. The compound features a maleimide group linked to two indole moieties, which are crucial for its biological activity. BIM I has demonstrated significant inhibitory effects on several kinases, particularly PKC isoforms, and has been implicated in various cellular signaling pathways.
- Inhibition of Protein Kinase C :
- Impact on Cellular Signaling :
-
Anticancer Activity :
- The compound has been evaluated for its synergistic effects with other anticancer agents like 5-fluorouracil (5-FU). Studies show that combining BIM I with Cl-amidine enhances apoptosis in cancer cells such as PC3 and MCF-7 .
- It reverses multidrug resistance by inhibiting P-glycoprotein (P-gp) mediated drug efflux, thereby increasing the efficacy of chemotherapeutic agents .
Table 1: Summary of Biological Activities of BIM I
Case Studies
- Clinical Relevance :
- Combination Therapies :
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Bisindolylmaleimide I’s biochemical mechanisms?
- Methodological Answer: Begin by narrowing variables (e.g., specific kinase targets, concentration ranges, or cellular pathways). Use literature reviews to identify gaps, such as understudied isoforms of protein kinase C (PKC) or unresolved structure-activity relationships (SAR). Ensure the question allows hypothesis testing (e.g., "How does this compound inhibit PKCβ isoforms compared to PKCα in vitro?"). Refine iteratively based on preliminary data or conflicting findings .
Q. What are key considerations in experimental design for studying this compound’s kinase inhibition?
- Methodological Answer: Include controls for non-specific binding (e.g., inactive analogs or solvent-only groups). Use factorial design to test multiple variables (e.g., pH, temperature, co-factor availability) . Document synthesis protocols thoroughly, including purity validation (HPLC, NMR) and storage conditions to ensure reproducibility . For in vitro assays, specify enzyme sources (recombinant vs. native) and kinetic parameters (Km, Vmax).
Q. How to ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer: Provide step-by-step synthetic routes in the main text for ≤5 novel derivatives; include others in supplementary materials . Validate purity using dual methods (e.g., melting point and chromatographic retention time). For known analogs, cite prior characterization data . Use standardized reaction conditions (e.g., inert atmosphere for air-sensitive steps) and report yields as averages of ≥3 trials.
Advanced Research Questions
Q. How to address contradictions between in vitro and in vivo efficacy data of this compound?
- Methodological Answer: Systematically compare experimental conditions:
- Bioavailability: Assess solubility, membrane permeability, and metabolic stability (e.g., liver microsome assays) .
- Model Systems: Evaluate species-specific PKC isoform expression or tissue distribution differences .
- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) to mitigate variability .
Publish negative results and confounding factors (e.g., off-target effects) in supplementary materials .
Q. Methodological strategies for integrating SAR data with computational modeling of this compound?
- Methodological Answer: Combine primary biochemical data (IC50 values) with molecular docking simulations (e.g., AutoDock Vina). Validate models using:
- Mutagenesis Studies: Test PKC mutants at predicted binding sites.
- Free Energy Calculations: Compare ΔG values from thermodynamic integration .
Cross-reference with secondary data (e.g., crystallographic databases) to resolve discrepancies .
Q. Best practices for contextualizing this compound findings within existing PKC inhibitor literature?
- Methodological Answer: Conduct a critical literature review to highlight:
- Mechanistic Divergence: Compare inhibition kinetics (e.g., competitive vs. allosteric) with staurosporine analogs .
- Therapeutic Relevance: Discuss selectivity profiles in disease models (e.g., cancer vs. inflammatory pathways) .
Use tables to synthesize key findings (see Table 1) and propose follow-up studies (e.g., isoform-specific knockout models) .
Q. Table 1: Comparative Analysis of this compound Studies
Properties
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
Record name | Bisindolylmaleimide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisindolylmaleimide I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisindolylmaleimide I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisindolylmaleimide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GO-6850 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.